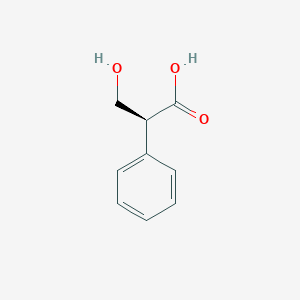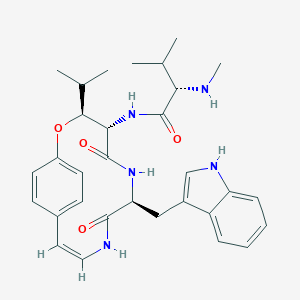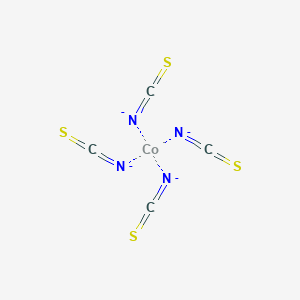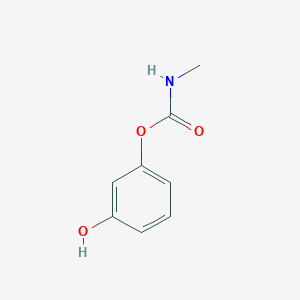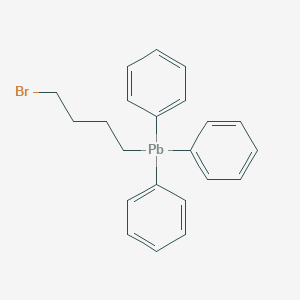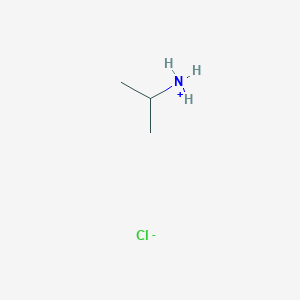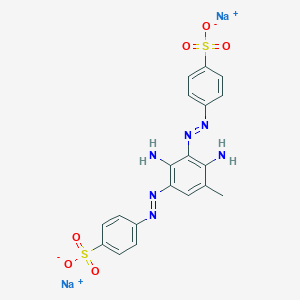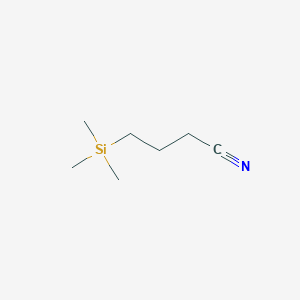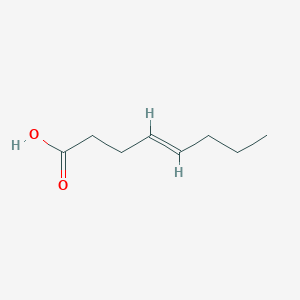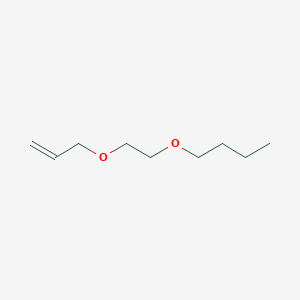![molecular formula C36H20EuF9N2O6S3 B099874 (1,10-PHENANTHROLINE)TRIS[4,4,4-TRIFLUORO-1-(2-THIENYL)-1,3-BUTANEDIONATO]EUROPIUM(III),98.0per cent CAS No. 17904-86-8](/img/structure/B99874.png)
(1,10-PHENANTHROLINE)TRIS[4,4,4-TRIFLUORO-1-(2-THIENYL)-1,3-BUTANEDIONATO]EUROPIUM(III),98.0per cent
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The research on europium(III) complexes has been focused on their potential as light-conversion molecular devices due to their remarkable luminescence properties. Europium(III) complexes with β-diketones and various ligands, such as 1,10-phenanthroline derivatives, have been synthesized and characterized, showing promising applications in optoelectronics and display devices .
Synthesis Analysis
The synthesis of europium(III) complexes involves the coordination of europium ions with ligands such as β-diketones and 1,10-phenanthroline derivatives. These ligands are chosen for their ability to transfer energy efficiently to the europium ion, leading to high luminescence quantum yields and long lifetimes of the excited states . The synthesis process often includes the formation of a coordination polyimide, which is then used as a macromolecular ligand to prepare the final europium(III) complex .
Molecular Structure Analysis
The molecular structure of europium(III) complexes is characterized by coordination of the europium ion to eight ligand atoms, forming a distorted square antiprism geometry. This distortion allows for all characteristic electronic transitions to become allowed, which is beneficial for the emission spectrum . The coordination environment is typically composed of oxygen atoms from the diketonate ligands and nitrogen atoms from the 1,10-phenanthroline derivative .
Chemical Reactions Analysis
The europium(III) complexes exhibit characteristic luminescence upon excitation, which is a result of the energy transfer from the ligands to the europium ion. The photoluminescence is nearly monochromatic and highly efficient, making these complexes suitable for use in light-emitting diodes (LEDs) and other optical display devices . The solvent used in the synthesis and the presence of substituents on the ligands can influence the fluorescent intensity and the stability of the complexes .
Physical and Chemical Properties Analysis
Europium(III) complexes with 1,10-phenanthroline derivatives exhibit excellent thermal stability and solubility in many polar aprotic solvents . The luminescence quantum yield and the lifetime of the excited state are critical physical properties that determine the efficiency of these complexes as light-conversion devices. For instance, the complex described in paper shows a luminescence quantum yield of 66% at room temperature and a long 5D0 lifetime of 670 µs. These properties, along with the ability to form transparent clear films from solution, make europium(III) complexes highly desirable for optoelectronic applications .
Wissenschaftliche Forschungsanwendungen
Improved Photobleaching and Photoluminescence
Improved Photobleaching Characteristics : Research by Kurabayashi et al. (2015) explored the photobleaching properties of this complex when nano-particles are embedded into a sol-gel derived silica glass film, showing improved photobleaching resistance, crucial for long-term optical applications Kurabayashi et al., 2015.
Crystal Structure and Photoluminescence : A study by Qian-Ling et al. (2010) detailed the crystal structure and photoluminescence of the Europium complex, providing insights into its coordination environment and potential for red light emission applications Qian-Ling et al., 2010.
Sensor Technology and Material Science
Temperature-Sensitive Sensors : Mitsuishi et al. (2003) developed ultrathin polymer optodes containing the Europium complex for temperature sensing, demonstrating its efficiency as a temperature-sensitive sensor Mitsuishi et al., 2003.
Luminescent Devices : Research into the synthesis and application of the Europium complex in light-emitting devices shows significant promise for its use in the development of bright, red-emitting luminescent materials, enhancing device performance through improved luminescence and energy efficiency Zhang et al., 2007.
Eigenschaften
CAS-Nummer |
17904-86-8 |
|---|---|
Produktname |
(1,10-PHENANTHROLINE)TRIS[4,4,4-TRIFLUORO-1-(2-THIENYL)-1,3-BUTANEDIONATO]EUROPIUM(III),98.0per cent |
Molekularformel |
C36H20EuF9N2O6S3 |
Molekulargewicht |
995.7 g/mol |
IUPAC-Name |
europium(3+);1,10-phenanthroline;(Z)-4,4,4-trifluoro-3-oxo-1-thiophen-2-ylbut-1-en-1-olate |
InChI |
InChI=1S/C12H8N2.3C8H5F3O2S.Eu/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;3*9-8(10,11)7(13)4-5(12)6-2-1-3-14-6;/h1-8H;3*1-4,12H;/q;;;;+3/p-3/b;3*5-4-; |
InChI-Schlüssel |
GMFTYFSOONOZOH-MCTJRNESSA-K |
Isomerische SMILES |
C1=CC2=C(N=C1)C3=C(C=C2)C=CC=N3.C1=CSC(=C1)/C(=C/C(=O)C(F)(F)F)/[O-].C1=CSC(=C1)/C(=C/C(=O)C(F)(F)F)/[O-].C1=CSC(=C1)/C(=C/C(=O)C(F)(F)F)/[O-].[Eu+3] |
SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CSC(=C1)C(=CC(=O)C(F)(F)F)[O-].C1=CSC(=C1)C(=CC(=O)C(F)(F)F)[O-].C1=CSC(=C1)C(=CC(=O)C(F)(F)F)[O-].[Eu+3] |
Kanonische SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CSC(=C1)C(=CC(=O)C(F)(F)F)[O-].C1=CSC(=C1)C(=CC(=O)C(F)(F)F)[O-].C1=CSC(=C1)C(=CC(=O)C(F)(F)F)[O-].[Eu+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



